Tetrazole-Based Hydrazone Derivative Exhibits 2‑Fold Superior Antibacterial Potency Over Chloramphenicol Against Enterococcus faecalis
A hydrazone derivative synthesized directly from [(1-methyl-1H-tetrazol-5-yl)thio]acetic acid, specifically 2-((1-phenyl-1H-tetrazol-5-yl)thio)-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide, showed an MIC of 100 µg/mL against Enterococcus faecalis (ATCC 29212), which represents a 2‑fold improvement in potency compared with the reference antibiotic chloramphenicol (MIC = 200 µg/mL) in the same CLSI broth microdilution assay [1]. Importantly, this derivative also exhibited low cytotoxicity toward NIH/3T3 mouse embryonic fibroblast cells (IC₅₀ > 500 µg/mL), demonstrating a favorable selectivity window [1].
| Evidence Dimension | Antibacterial activity (MIC) against Enterococcus faecalis |
|---|---|
| Target Compound Data | MIC = 100 µg/mL (2-((1-phenyl-1H-tetrazol-5-yl)thio)-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide derived from [(1-methyl-1H-tetrazol-5-yl)thio]acetic acid core scaffold) |
| Comparator Or Baseline | Chloramphenicol; MIC = 200 µg/mL |
| Quantified Difference | 2‑fold lower MIC (100 vs. 200 µg/mL); cytotoxicity IC₅₀ > 500 µg/mL vs. NIH/3T3 cells |
| Conditions | CLSI broth microdilution method; E. faecalis ATCC 29212; MTT cytotoxicity assay on NIH/3T3 cells |
Why This Matters
For procurement decisions in antibacterial lead optimization programs, the 2‑fold potency advantage over chloramphenicol combined with low mammalian cytotoxicity provides a quantitative justification for selecting this scaffold over generic tetrazole analogs lacking comparable head-to-head validation.
- [1] Ozdemir, A.; Altıntop, M. D.; Sever, B.; Canturk, Z.; Kaplancıklı, Z. A. Synthesis and Evaluation of Tetrazole-Based Hydrazone Derivatives Bearing a Pyridine Moiety as Antimicrobial Agents. Letters in Drug Design & Discovery 2015, 12 (8), 687–693. View Source
